7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Overview
Description
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a chemical compound with the molecular formula C23H32N2O4S and a molecular weight of 432.58 g/mol . It is characterized by its unique structure, which includes an oxazepane ring substituted with diphenyl groups and a cyclohexylsulfamate moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques, including the use of large-scale reactors and purification processes to achieve high yields and purity .
Chemical Reactions Analysis
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate can be compared with other similar compounds, such as:
7,7-Diphenyl-1,4-oxazepane: Lacks the cyclohexylsulfamate moiety, resulting in different chemical properties and reactivity.
Cyclohexylsulfamate derivatives: These compounds share the cyclohexylsulfamate group but differ in the rest of their structure, leading to variations in their applications and effects.
Oxazepane derivatives: Compounds with the oxazepane ring but different substituents, which can influence their chemical behavior and biological activities.
Properties
IUPAC Name |
cyclohexylsulfamic acid;7,7-diphenyl-1,4-oxazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.C6H13NO3S/c1-3-7-15(8-4-1)17(11-12-18-13-14-19-17)16-9-5-2-6-10-16;8-11(9,10)7-6-4-2-1-3-5-6/h1-10,18H,11-14H2;6-7H,1-5H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKGMQYLGDDHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)O.C1CNCCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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